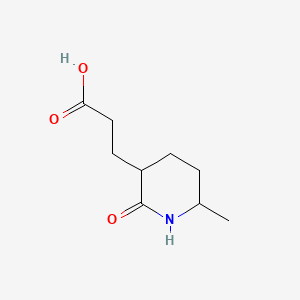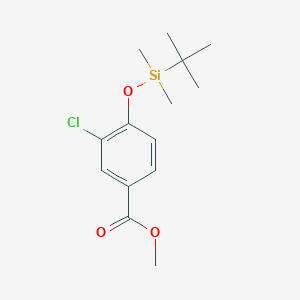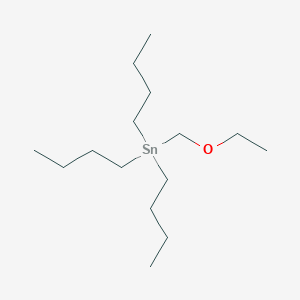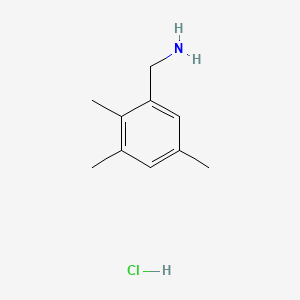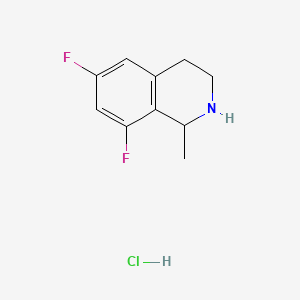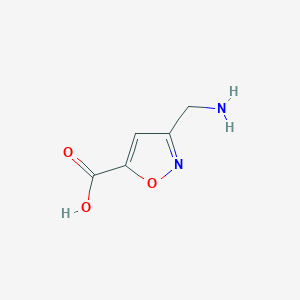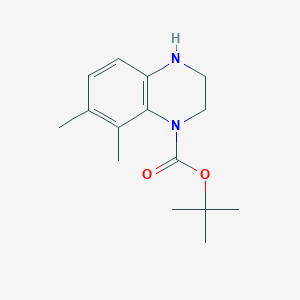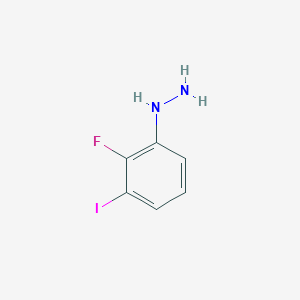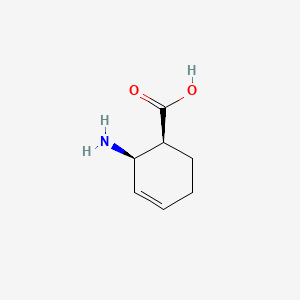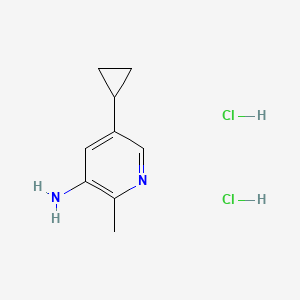![molecular formula C7H11NO B13461926 1-Oxa-7-azaspiro[4.4]non-3-ene](/img/structure/B13461926.png)
1-Oxa-7-azaspiro[4.4]non-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-7-azaspiro[44]non-3-ene is a unique compound known for its spirocyclic structure, which includes both oxygen and nitrogen atoms within its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-7-azaspiro[4.4]non-3-ene typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the use of radical chemistry, where a precursor molecule undergoes intramolecular cyclization to form the spirocyclic core. For example, the reaction of a suitable precursor with a radical initiator under controlled conditions can yield the desired spirocyclic compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oxa-7-azaspiro[4.4]non-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the spirocyclic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while reduction can produce spirocyclic amines or hydrocarbons.
Applications De Recherche Scientifique
1-Oxa-7-azaspiro[4
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of complex molecules.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which 1-Oxa-7-azaspiro[4.4]non-3-ene exerts its effects involves the inhibition of endothelial cell migration induced by vascular endothelial growth factor (VEGF). This inhibition is achieved through the compound’s interaction with specific molecular targets and pathways involved in angiogenesis . By blocking these pathways, the compound can effectively prevent the formation of new blood vessels, which is crucial for the growth and metastasis of tumors.
Comparaison Avec Des Composés Similaires
- Pseurotins
- Synerazol
Propriétés
Formule moléculaire |
C7H11NO |
|---|---|
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
1-oxa-7-azaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C7H11NO/c1-2-7(9-5-1)3-4-8-6-7/h1-2,8H,3-6H2 |
Clé InChI |
NUTWBTJZDZSDGI-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC12C=CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13461845.png)
